molecular formula C11H16N2O B11946808 1,1-Dimethyl-3-(2,6-xylyl)urea CAS No. 60006-08-8

1,1-Dimethyl-3-(2,6-xylyl)urea

Katalognummer: B11946808
CAS-Nummer: 60006-08-8
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: FKGQOVASLBRUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethyl-3-(2,6-xylyl)urea is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.263 g/mol It is a derivative of urea, featuring a dimethyl substitution at the nitrogen atoms and a xylyl group at the 3-position

Vorbereitungsmethoden

The synthesis of 1,1-Dimethyl-3-(2,6-xylyl)urea typically involves the reaction of 2,6-dimethylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1,1-Dimethyl-3-(2,6-xylyl)urea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-3-(2,6-xylyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-3-(2,6-xylyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,1-Dimethyl-3-(2,6-xylyl)urea can be compared with other similar compounds such as:

    1,3-Dimethylurea: A simpler derivative with different chemical properties and applications.

    2,6-Dimethylphenylurea: Another derivative with a different substitution pattern.

    N,N’-Dimethylurea: A related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

60006-08-8

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

3-(2,6-dimethylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)

InChI-Schlüssel

FKGQOVASLBRUAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.